molecular formula C6H6NNaO7S B12378234 Sulfo-NHS-Acetate sodium

Sulfo-NHS-Acetate sodium

Cat. No.: B12378234
M. Wt: 259.17 g/mol
InChI Key: VGYOVKDAMGIIJU-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-NHS-Acetate sodium is synthesized by reacting N-hydroxysulfosuccinimide with acetic anhydride in the presence of a base, such as sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis, to confirm its chemical identity and purity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-NHS-Acetate sodium primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for use with sensitive biomolecules .

Common Reagents and Conditions

The reaction of this compound with primary amines is typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5. The presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enhances the coupling efficiency .

Major Products Formed

The primary product of the reaction between this compound and a primary amine is a stable amide bond. This product is often used in the formation of bioconjugates, such as protein-protein or protein-peptide conjugates .

Mechanism of Action

Sulfo-NHS-Acetate sodium exerts its effects by forming covalent amide bonds with primary amines. The sulfo group enhances the water solubility of the compound, allowing it to react efficiently in aqueous environments. The reaction proceeds through the formation of an intermediate N-hydroxysulfosuccinimide ester, which then reacts with the amine to form the stable amide bond .

Properties

Molecular Formula

C6H6NNaO7S

Molecular Weight

259.17 g/mol

IUPAC Name

sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

VGYOVKDAMGIIJU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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